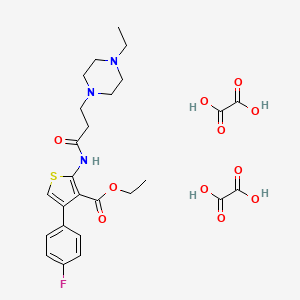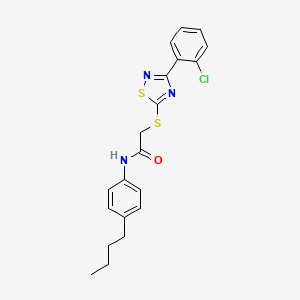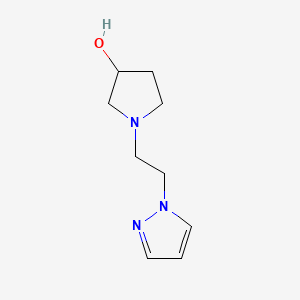![molecular formula C18H21N5 B2378074 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole CAS No. 2380080-30-6](/img/structure/B2378074.png)
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This molecule has gained attention in recent years due to its potential use in cancer treatment.
Mecanismo De Acción
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is a selective inhibitor of the adenosine A2A receptor. Adenosine is a signaling molecule that regulates various physiological processes, including immune response and cell growth. The A2A receptor is overexpressed in many types of cancer cells, and its activation promotes tumor growth and suppresses the immune system. This compound binds to the A2A receptor and prevents its activation, leading to increased immune response and decreased tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis, increase immune response, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. This compound has also been shown to have minimal toxicity and good tolerability in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. This compound has also shown good tolerability and minimal toxicity in animal studies, which is important for the development of safe and effective cancer treatments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are many potential future directions for the development of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole. One direction is to further optimize the synthesis method to improve yield and reproducibility. Another direction is to test this compound in clinical trials to evaluate its safety and efficacy in humans. This compound could also be combined with other cancer treatments such as chemotherapy and immunotherapy to enhance their efficacy. In addition, further research could be done to explore the potential use of this compound in other diseases and conditions beyond cancer.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole involves several steps, starting with the reaction of 3-methylimidazole with 3-bromo-1-cyclopropyl-1-propene to form the intermediate 3-methyl-1-cyclopropyl-1-(3-methylimidazol-4-yl)propene. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to have potential therapeutic applications in cancer treatment. Adenosine A2A receptors are overexpressed in many types of cancer cells, and their activation promotes tumor growth and suppresses the immune system. This compound inhibits the adenosine A2A receptor, which can lead to increased immune response and decreased tumor growth. This compound has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer.
Propiedades
IUPAC Name |
2-cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21-12-19-8-14(21)9-22-10-15(11-22)23-17-5-3-2-4-16(17)20-18(23)13-6-7-13/h2-5,8,12-13,15H,6-7,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIPEPMCHGUACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)



![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)
![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)